![molecular formula C20H42O2 B1630780 1,20-Eicosanediol CAS No. 7735-43-5](/img/structure/B1630780.png)
1,20-Eicosanediol
Overview
Description
1,20-Eicosanediol is a long-chain fatty alcohol . It has the molecular formula C20H42O2 and a molecular weight of 314.5463 .
Molecular Structure Analysis
1,20-Eicosanediol contains a total of 63 bonds, including 21 non-H bonds, 19 rotatable bonds, 2 hydroxyl groups, and 2 primary alcohols . It also has a molar refractivity of 97.8±0.3 cm³ .
Physical And Chemical Properties Analysis
1,20-Eicosanediol has a density of 0.9±0.1 g/cm³, a boiling point of 431.0±18.0 °C at 760 mmHg, and a flash point of 181.3±15.8 °C . It also has a polar surface area of 40 Ų and a molar volume of 353.7±3.0 cm³ .
Scientific Research Applications
Polymer Science
1,20-Eicosanediol is used in the synthesis of long-chain aliphatic polyesters . These polyesters are synthesized through a process called Olefin Metathesis, which involves the self-metathesis of undecenoic acid followed by exhaustive hydrogenation . This process yields pure l,20-eicosanedioic acid, which is free of side-products from isomerization . The polycondensation with eicosane-1,20-diol, formed by the reduction of the diol, yields polyester 20,20 .
The resulting polyester has a melting point of 108°C, which is higher than that of many other aliphatic polyesters . This makes it suitable for thermoplastic processing, a common requirement in the field of materials science .
Renewable Resources
The use of 1,20-Eicosanediol in the synthesis of polyesters is particularly significant because it represents a potential application of renewable resources . Fatty acids from plant oils are attractive substrates as they contain long chain linear segments which can provide crystallinity . The use of these hydrocarbon chains in the synthesis of polyesters can enhance their melting and crystallization points .
Biodegradability
Polyesters synthesized from 1,20-Eicosanediol could potentially be biodegradable . This is an important consideration in the context of environmental sustainability, as the disposal of non-biodegradable materials is a major environmental concern .
Safety and Hazards
Mechanism of Action
Target of Action
1,20-Eicosanediol, also known as Icosane-1,20-diol, is a long-chain fatty alcohol
Biochemical Pathways
The exact biochemical pathways influenced by 1,20-Eicosanediol are not clearly defined in the current literature. Given its classification as a long-chain fatty alcohol, it may be involved in lipid metabolism and signal transduction pathways. More detailed studies are required to map the specific pathways affected by this compound .
properties
IUPAC Name |
icosane-1,20-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22/h21-22H,1-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMMMHFNKZSYEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCO)CCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399727 | |
Record name | 1,20-Eicosanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1,20-Eicosanediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040982 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,20-Eicosanediol | |
CAS RN |
7735-43-5 | |
Record name | 1,20-Eicosanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7735-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,20-Eicosanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,20-Eicosanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,20-Eicosanediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040982 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
111 - 112 °C | |
Record name | 1,20-Eicosanediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040982 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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